Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate
CAS No.: 1005205-51-5
Cat. No.: VC13445356
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005205-51-5 |
|---|---|
| Molecular Formula | C8H7N3O2 |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | methyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate |
| Standard InChI | InChI=1S/C8H7N3O2/c1-13-8(12)6-2-3-11-7(4-6)9-5-10-11/h2-5H,1H3 |
| Standard InChI Key | ODVWJXKVVRMYQJ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=NC=NN2C=C1 |
| Canonical SMILES | COC(=O)C1=CC2=NC=NN2C=C1 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s core consists of a pyridine ring fused with a 1,2,4-triazole moiety at positions 1 and 5. The methyl ester group at position 7 introduces steric and electronic modifications critical for reactivity and biological interactions . Key structural features include:
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Molecular Formula: C₈H₇N₃O₂
The triazole ring contributes to planar geometry, with a root-mean-square (RMS) deviation of 0.0068 Å observed in analogous structures . The dihedral angle between the triazole and pyridine rings is minimal (0.9°), ensuring conjugation across the fused system .
Synthesis and Characterization
Traditional Synthetic Routes
Early syntheses relied on multistep cyclization strategies:
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Amidine Cyclization: Reacting 2-aminopyridine derivatives with nitriles or acyl hydrazides under oxidative conditions (e.g., Pb(OAc)₄ or MnO₂) .
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Transamidation Pathways: Enaminonitriles and benzohydrazides undergo tandem transamidation and cyclization in acetic acid .
Yields from these methods typically range from 60–80%, with limitations in regioselectivity and functional group tolerance .
Modern Microwave-Assisted Synthesis
Microwave irradiation has revolutionized synthesis, enabling catalyst-free, rapid reactions (15–30 minutes) with yields exceeding 90% . A representative protocol involves:
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Reactants: Enaminonitrile (1.0 equiv.) + benzohydrazide (1.2 equiv.)
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Conditions: Microwave irradiation (100°C, 250 W) in ethanol .
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Mechanism: Transamidation → nucleophilic addition → cyclocondensation .
This method eliminates heavy metal catalysts and reduces byproducts, aligning with green chemistry principles .
Physicochemical Properties
Crystallographic Data
X-ray diffraction studies of analogous ethyl esters reveal:
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Planarity: RMS deviation of 0.0068 Å for the fused ring system .
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Intermolecular Interactions: Centrosymmetric dimers stabilized by C–H⋯N hydrogen bonds (2.58–2.65 Å) .
Spectroscopic Profiles
Pharmacological Applications
Antimicrobial Activity
Triazolopyridine derivatives exhibit broad-spectrum activity:
| Pathogen | MIC (µg/mL) | Derivative | Source |
|---|---|---|---|
| Staphylococcus aureus | 32 | Ethyl 6-methyl-8-Ph | |
| Candida albicans | 64 | 6-Iodo analog |
The methyl ester’s lipophilicity enhances membrane permeability, while the triazole moiety chelates microbial metalloenzymes .
| Cell Line | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (breast) | 2.3 | 8.7 |
| HepG2 (liver) | 3.1 | 6.2 |
Mechanistically, they compete with vinca alkaloids for tubulin binding without cross-resistance in multidrug-resistant lines .
Industrial and Material Science Applications
Organic Electronics
The conjugated system enables applications in:
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OLEDs: Electron-transport layers due to high electron affinity (EA = -2.8 eV) .
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Coordination Polymers: Ligands for luminescent Cu(I)/Ag(I) complexes .
Synthetic Intermediates
The ester group facilitates hydrolysis to carboxylic acids for further functionalization . For example:
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